molecular formula C10H18N2O4 B566657 Diethyl piperazine-2,3-dicarboxylate CAS No. 101269-52-7

Diethyl piperazine-2,3-dicarboxylate

Cat. No. B566657
CAS RN: 101269-52-7
M. Wt: 230.264
InChI Key: JJNSKDRGNWNBSR-UHFFFAOYSA-N
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Description

Diethyl piperazine-2,3-dicarboxylate is an organic compound . It is also known by other names such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .


Physical And Chemical Properties Analysis

This compound is a yellow needle-like crystal . It is slightly soluble in water and soluble in hot ethanol . The melting point is between 176-183°C .

Scientific Research Applications

Anthelmintic Research

Diethyl piperazine-2,3-dicarboxylate, a form of piperazine, has been extensively studied for its anthelmintic properties. It is found effective against animal and bird ascariasis. Studies reveal that piperazine inhibits the moulting and development processes of Ascaris suum larvae, affecting their proteome expression profiles and inorganic pyrophosphatase activity, suggesting its potential as a model for new anthelmintics with antimoulting functions (Islam et al., 2006).

Flame Retardant Application

Research on piperazine-phosphonates derivatives highlights their potential as flame retardants for cotton fabric. These derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), demonstrate significant effects on the thermal degradation mechanisms of treated cotton fabric, indicating their applicability in enhancing fire resistance (Nguyen et al., 2014).

Medicinal Chemistry

Piperazine derivatives, including those related to this compound, are crucial in medicinal chemistry, featuring in drugs with diverse therapeutic uses such as antipsychotics, antidepressants, and anticancer agents. Their structure allows for significant versatility in drug design, and modifications to the piperazine nucleus can significantly impact the pharmacokinetics and dynamics of the resultant molecules (Rathi et al., 2016).

Carbon Dioxide Capture

Concentrated, aqueous piperazine solutions, closely related to this compound, demonstrate resistance to thermal degradation and oxidation, making them effective for carbon dioxide capture. Their thermal resistance enables the use of higher temperatures in carbon capture processes, potentially leading to energy savings (Freeman et al., 2010).

Mechanism of Action

The mechanism of action of Diethyl piperazine-2,3-dicarboxylate is not clearly recognized . More research is needed to understand its mechanism of action.

properties

IUPAC Name

diethyl piperazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNSKDRGNWNBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NCCN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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